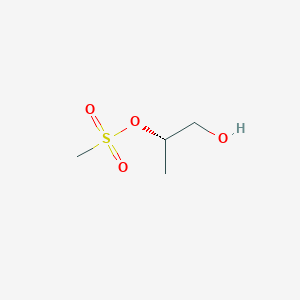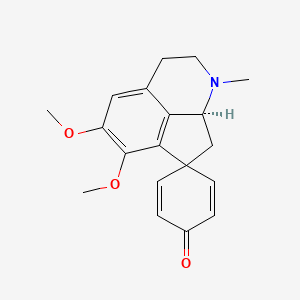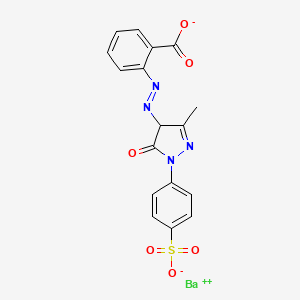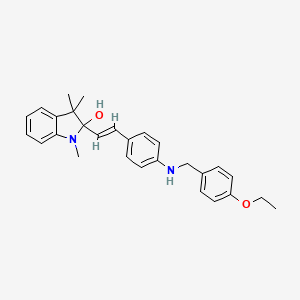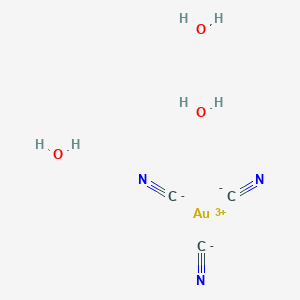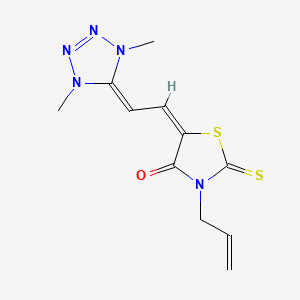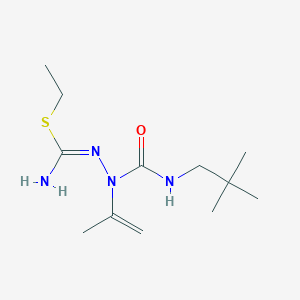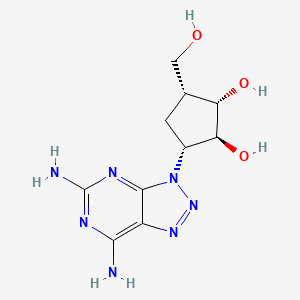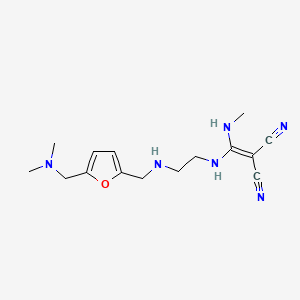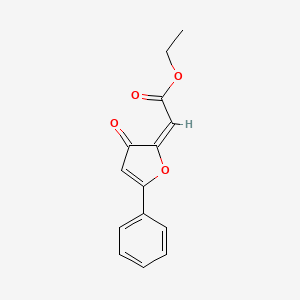
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 3-Oxo-5-phenyl-2-(o-tolyl-hydrazono)-pentanoic acid ethyl ester
Uniqueness
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate is unique due to its furan ring structure, which imparts specific chemical reactivity and stability. This distinguishes it from other similar compounds that may have different ring structures or functional groups, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
97181-01-6 |
|---|---|
Molekularformel |
C14H12O4 |
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
ethyl (2E)-2-(3-oxo-5-phenylfuran-2-ylidene)acetate |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)9-13-11(15)8-12(18-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b13-9+ |
InChI-Schlüssel |
GKHBGWMDCOQYKZ-UKTHLTGXSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/1\C(=O)C=C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C=C1C(=O)C=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


